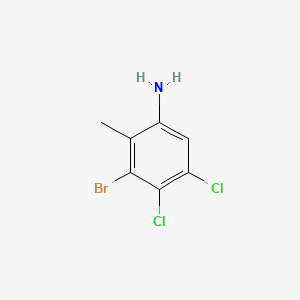
3-Bromo-4,5-dichloro-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-dichloro-2-methylbenzenamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of benzenamine, featuring bromine, chlorine, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-2-methylbenzenamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amine.
Halogenation: Introducing bromine and chlorine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and optimization of reaction parameters to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4,5-dichlorotoluene: Similar in structure but lacks the amine group.
4-Bromo-2,5-dichloroaniline: Similar but with different positions of substituents.
Uniqueness
3-Bromo-4,5-dichloro-2-methylbenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6BrCl2N |
|---|---|
Molekulargewicht |
254.94 g/mol |
IUPAC-Name |
3-bromo-4,5-dichloro-2-methylaniline |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI-Schlüssel |
HRFXZPJBWGRFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















